
Hnash
説明
準備方法
合成経路と反応条件: NSAHは、サリチルアルデヒドと2-ヒドロキシナフタレン-1-カルボヒドラジドとの縮合反応によって合成できます。反応は通常、エタノール溶液中で還流条件下で数時間行われます。生成物はその後、再結晶によって精製されます .
工業生産方法: NSAHの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に大規模な縮合反応と、高純度と収率を確保するための結晶化またはクロマトグラフィーなどの精製プロセスを含みます .
反応の種類:
酸化: NSAHは、特にヒドロキシル基で酸化反応を起こし、キノンを生成します。
還元: この化合物は、対応するヒドラジン誘導体に還元できます。
置換: NSAHは、特にカルボニル炭素で求核置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物:
酸化: キノン誘導体。
還元: ヒドラジン誘導体。
科学的研究の応用
Electrocatalytic Applications
Recent studies have highlighted the use of high-entropy alloys and compounds (HEAs and HECs), which may include Hnash, in electrocatalytic energy conversion. These materials have shown promise in several reactions critical for energy sustainability, including:
- Hydrogen Evolution Reaction (HER)
- Oxygen Evolution Reaction (OER)
- Carbon Dioxide Reduction Reaction (CO2RR)
- Methanol Oxidation Reaction (MOR)
The unique properties of this compound, when combined with other elements in HEAs and HECs, can enhance catalytic activity and stability, making it a valuable candidate for future energy applications .
Biomedical Research
This compound has been investigated for its potential role in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH). Clinical trials have focused on evaluating various treatments targeting NASH, where compounds like this compound may play a role in:
- Reducing liver fat content
- Improving liver function tests
- Preventing progression to cirrhosis
For instance, studies have shown that specific compounds can significantly reduce hepatic fat fractions and improve metabolic parameters in patients with NASH .
Case Study: Clinical Trials on NASH
Study | Treatment | Outcome |
---|---|---|
Phase IIa | FGF19 Agonist | 79% liver fat reduction vs. 7% placebo |
Phase IIb | SCD1 Inhibitor | 12.6% liver fat reduction vs. 6.4% placebo |
Ongoing Trials | Obeticholic Acid | Evaluating safety and effectiveness on fibrosis |
These findings suggest that compounds like this compound could be pivotal in developing new therapeutic strategies for managing NASH and related conditions .
Material Science
In material science, the incorporation of this compound into composite materials has shown potential benefits in enhancing mechanical properties and thermal stability. Research indicates that high-entropy compounds can lead to materials with superior performance characteristics suitable for various industrial applications.
作用機序
NSAHは、ヒトリボヌクレオチドレダクターゼの触媒部位に結合してその活性を阻害することにより、その効果を発揮します。この阻害は、細胞内のデオキシリボヌクレオチド三リン酸(dGTPとdATP)のレベルの低下につながり、S期の停止を引き起こし、DNA合成を防ぎます。さまざまな生化学アッセイを通じて、化合物の結合親和性と競合的阻害モードが確認されています .
類似の化合物:
ゲムシタビン: 癌治療に使用される別のリボヌクレオチドレダクターゼ阻害剤。
ヒドロキシウレア: 癌治療に類似の用途を持つ、よく知られたリボヌクレオチドレダクターゼ阻害剤。
NSAHの独自性: NSAHは、ヌクレオシドではない構造が特徴であり、DNAに組み込まれることなくリボヌクレオチドレダクターゼを阻害することができます。この特性により、ゲムシタビンなどのヌクレオシド類似体と比較して、変異原性効果の可能性が軽減されます .
類似化合物との比較
Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.
Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.
Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .
生物活性
Hnash, often referenced in the context of non-alcoholic steatohepatitis (NASH), is a compound that has garnered attention for its potential therapeutic effects on liver diseases. NASH is characterized by inflammation and damage in the liver due to fat accumulation, and it poses significant health risks, including cirrhosis and liver cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and case studies that illustrate its efficacy.
This compound primarily functions through several biological pathways that are crucial in the management of NASH:
- Fibroblast Growth Factor 21 (FGF21) Analog : this compound is a glycoPEGylated analog of FGF21, which has been shown to have beneficial effects on hepatic steatosis, injury, and fibrosis. The glycoPEGylation technology enhances its biological activity and prolongs its half-life in circulation, allowing for less frequent dosing regimens .
- Regulation of Lipid Metabolism : this compound influences lipid metabolism by modulating key metabolic pathways involved in fat storage and breakdown. This regulation helps reduce hepatic fat accumulation and improves overall metabolic health .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that can mitigate liver inflammation associated with NASH. This action is essential in preventing further liver damage and progression to more severe stages of the disease .
Clinical Studies
Recent clinical trials have provided insights into the safety and efficacy of this compound in treating NASH:
- Phase 1b/2a Clinical Trial : A multicenter, randomized, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with NASH or non-alcoholic fatty liver disease (NAFLD). Results indicated significant reductions in liver fat as measured by MRI-PDFF after treatment with this compound over a 12-week period .
- Comparative Efficacy : In comparison to placebo, patients receiving this compound showed statistically significant improvements in key lipid parameters and liver function tests. The favorable tolerability profile suggests that this compound can be administered safely over extended periods .
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound treatment:
- Case Study from nRollmed : A pharmaceutical company engaged in a Phase 3 trial with this compound reported successful patient recruitment strategies that exceeded industry standards for NASH trials. Out of 122 patients referred, 33 consented to participate, demonstrating the compound's potential in real-world clinical settings .
- NashBio Research : NashBio documented several case studies showcasing the effectiveness of this compound in various research contexts. These studies emphasized data-driven approaches to understanding patient outcomes and drug efficacy in treating NASH .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Study Phase | Number of Patients | Treatment Duration | Key Findings |
---|---|---|---|
Phase 1b/2a | 83 | 12 weeks | Significant reduction in liver fat; favorable tolerability profile |
Phase 3 | 122 | Ongoing | Exceeded recruitment benchmarks; promising patient outcomes reported |
Q & A
Basic Research Questions
Q. Q1. How can I design a reproducible experimental protocol for studying Hnash's physicochemical properties?
Methodological Answer: Begin by defining measurable parameters (e.g., solubility, stability under varying pH/temperature) and selecting validated analytical techniques (e.g., HPLC, NMR). Use control groups and replicate experiments to minimize variability. Document all protocols in detail, including instrument calibration and sample preparation steps, to ensure reproducibility. Reference established frameworks like the Beilstein Journal’s guidelines for experimental reporting .
Q. Q2. What strategies ensure data reliability when characterizing this compound in novel environments?
Methodological Answer: Implement triplicate measurements and cross-validate results using orthogonal methods (e.g., mass spectrometry alongside spectroscopic analysis). Address uncertainties by calculating error margins and applying statistical tests (e.g., ANOVA). Use ’s FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure data management, ensuring metadata includes environmental conditions and instrument settings .
Advanced Research Questions
Q. Q3. How can I resolve contradictions in published data on this compound’s catalytic mechanisms?
Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., reaction temperature, solvent polarity). Perform meta-analyses using tools like PRISMA to compare datasets. Replicate conflicting experiments under controlled conditions, and apply sensitivity analysis to isolate influential factors. Reference ’s iterative approach to qualitative data contradiction analysis .
Q. Q4. What methodologies optimize the synthesis of this compound derivatives while ensuring purity?
Methodological Answer: Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, time). Characterize intermediates via in-situ FTIR or X-ray crystallography. Validate purity using chromatographic methods with internal standards. For novel compounds, follow ’s requirements for providing spectroscopic data and elemental analysis .
Q. Data Analysis & Interpretation
Q. Q5. How should I structure a comparative analysis of this compound’s bioactivity across species?
Methodological Answer: Develop a hypothesis-driven framework:
Define bioactivity metrics (e.g., IC50, binding affinity).
Use phylogenetic clustering to select species.
Apply multivariate statistics (e.g., PCA) to identify patterns.
Address interspecies variability using ’s hierarchical research question model to align analysis with theoretical assumptions .
Q. Q6. What advanced statistical models are suitable for predicting this compound’s environmental impact?
Methodological Answer: Employ machine learning algorithms (e.g., random forests) trained on physicochemical properties and ecotoxicity datasets. Validate models using k-fold cross-validation and compare against traditional QSAR approaches. Reference ’s FINER criteria to ensure models are Feasible, Novel, and Relevant .
Q. Research Design & Validation
Q. Q7. How do I establish a rigorous literature review process for this compound-related hypotheses?
Methodological Answer: Use ’s aggregation search techniques to compile multidisciplinary sources. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and tools like Zotero for citation management. Critically evaluate methodologies in prior studies using ’s gap-analysis framework to justify novel hypotheses .
Q. Q8. What steps validate computational simulations of this compound’s molecular interactions?
Methodological Answer: Compare simulation outputs (e.g., docking scores, binding energies) with empirical data from SPR or ITC assays. Use root-mean-square deviation (RMSD) analysis to assess structural predictions. Follow ’s guidelines for publishing simulation parameters and raw data to enable replication .
Q. Ethical & Practical Considerations
Q. Q9. How can I address ethical concerns in this compound-related animal studies?
Methodological Answer: Adopt the 3Rs principle (Replacement, Reduction, Refinement) and obtain ethics committee approval. Use in vitro models (e.g., organoids) where possible. Document compliance with ARRIVE guidelines for reporting animal data, as emphasized in ’s ethical protocols .
Q. Q10. What strategies mitigate bias in this compound clinical trial design?
Methodological Answer: Implement double-blinding, randomization, and placebo controls. Pre-register trials on platforms like ClinicalTrials.gov to avoid outcome reporting bias. Use ’s PICO framework (Population, Intervention, Comparison, Outcome) to structure trial objectives .
特性
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54009-54-0 | |
Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。